molecular formula C13H21BO6S B13829298 2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid

2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid

Cat. No.: B13829298
M. Wt: 316.2 g/mol
InChI Key: HHDLQNYIDUJTTI-UHFFFAOYSA-N
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Description

3-(Methylthio)phenylboronic acid pinacolate is an organoboron compound that features a boronic acid ester functional group. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)phenylboronic acid pinacolate typically involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)phenylboronic acid pinacolate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form phenols.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can be substituted with other functional groups through transmetalation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products

    Oxidation: Phenols.

    Reduction: Boranes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(Methylthio)phenylboronic acid pinacolate is extensively used in scientific research due to its versatility:

    Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Plays a role in the development of drug candidates and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Methylthio)phenylboronic acid pinacolate in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacolate
  • 4-Methylphenylboronic acid pinacolate
  • 3-Methoxyphenylboronic acid pinacolate

Uniqueness

3-(Methylthio)phenylboronic acid pinacolate is unique due to the presence of the methylthio group, which can influence the electronic properties of the compound, making it more reactive in certain chemical transformations compared to its analogs.

Properties

Molecular Formula

C13H21BO6S

Molecular Weight

316.2 g/mol

IUPAC Name

2,3-dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H9BO2S.C6H12O4/c1-11-7-4-2-3-6(5-7)8(9)10;1-5(2,9)6(3,10)4(7)8/h2-5,9-10H,1H3;9-10H,1-3H3,(H,7,8)

InChI Key

HHDLQNYIDUJTTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)SC)(O)O.CC(C)(C(C)(C(=O)O)O)O

Origin of Product

United States

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